![molecular formula C9H18ClNO B13589073 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Methoxybicyclo[221]heptan-1-yl}methanaminehydrochloride is a chemical compound with a unique bicyclic structureThe compound’s structure features a bicyclo[2.2.1]heptane ring system with a methoxy group and an amine group, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
The synthesis of 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the methoxy group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the methoxy group can be replaced with other alkoxy groups using appropriate reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a ligand for studying receptor-ligand interactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the design and synthesis of new therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The bicyclic structure provides rigidity and specificity in binding, enhancing its effectiveness as a ligand or inhibitor .
Comparación Con Compuestos Similares
1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds, such as:
1-{2-Oxabicyclo[2.2.1]heptan-4-yl}methanaminehydrochloride: This compound features an oxabicyclic ring system and has similar applications in chemistry and biology.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanesulfonic acid: This compound has a similar bicyclic structure but with different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
(4-methoxy-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9-4-2-8(6-9,7-10)3-5-9;/h2-7,10H2,1H3;1H |
Clave InChI |
HTCGHMIUQHWLJI-UHFFFAOYSA-N |
SMILES canónico |
COC12CCC(C1)(CC2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
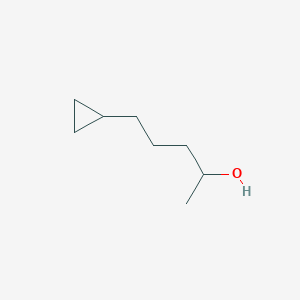
amine](/img/structure/B13589002.png)
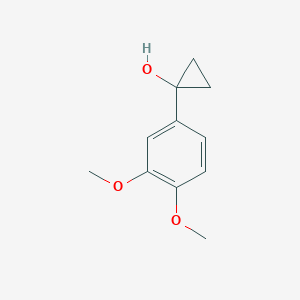
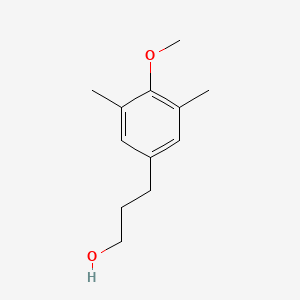

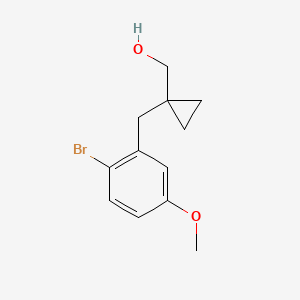
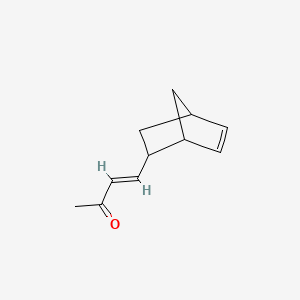
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)


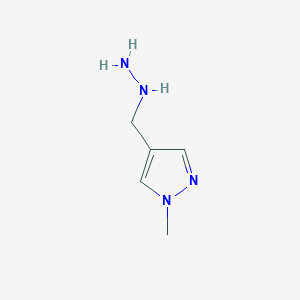
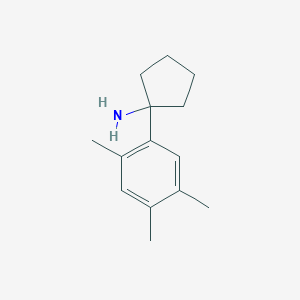
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
